Barbiturates are synthetic derivatives of barbituric acid, which was first synthesized in 1864. The introduction of the first pharmacologically active barbiturate, barbital, occurred in 1904, followed by the synthesis of phenobarbital in 1911, which remains one of the most widely used barbiturates today . The classification of 1-Allyl-5-ethyl-5-phenylbarbituric acid falls under the category of 5-substituted barbiturates, which are characterized by their unique alkyl or aryl substituents at the 5-position of the barbituric acid structure.
The synthesis of 1-Allyl-5-ethyl-5-phenylbarbituric acid can be approached through various methods that involve the reaction of appropriate malonyl esters with urea. One method involves the use of sodium methylate in methanol to initiate a reaction with diethyl alpha-ethyl-alpha-phenylmalonate and urea, leading to the formation of sodium 5-ethyl-5-phenylbarbiturate. Subsequent acidification with hydrochloric acid yields the crude product, which can be purified through recrystallization .
The molecular structure of 1-Allyl-5-ethyl-5-phenylbarbituric acid is based on the core structure of barbituric acid, which is a pyrimidine derivative. The compound features an allyl group at the 1-position and ethyl and phenyl groups at the 5-position.
The structural formula can be represented as follows:
The molecular weight is approximately 233.27 g/mol.
The presence of the allyl group significantly influences its pharmacological properties and solubility characteristics compared to other barbiturate derivatives.
1-Allyl-5-ethyl-5-phenylbarbituric acid can undergo various chemical reactions typical for barbiturates. These include:
Reactions typically require controlled environments to prevent unwanted side reactions and ensure high yields.
The mechanism of action for 1-Allyl-5-ethyl-5-phenylbarbituric acid is primarily through its interaction with gamma-Aminobutyric acid (GABA) receptors in the central nervous system. Barbiturates enhance GABAergic transmission by increasing the duration that GABA receptors remain open, leading to increased inhibitory neurotransmission.
Studies indicate that modifications at the 5-position can significantly alter binding affinity and efficacy at GABA receptors, impacting sedative and hypnotic effects .
1-Allyl-5-ethyl-5-phenylbarbituric acid typically exhibits:
The compound is stable under normal conditions but may decompose upon exposure to strong acids or bases. It exhibits characteristic UV absorbance patterns typical for barbiturate derivatives.
1-Allyl-5-ethyl-5-phenylbarbituric acid has several scientific applications:
1-Allyl-5-ethyl-5-phenylbarbituric acid is a synthetic barbituric acid derivative characterized by specific substituents at the 1-, 5-, and 5-positions of the pyrimidinetrione core. Its systematic IUPAC name is 5-ethyl-1-(prop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, reflecting the allyl group at N1, an ethyl group at C5, and a phenyl ring at C5 [1] [7]. The molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol [1]. Structurally, it belongs to the 1,5,5-trisubstituted barbiturate subclass, differing from classical 5,5-disubstituted or 1-methylated variants like phenobarbital (5-ethyl-5-phenylbarbituric acid) or mephobarbital (5-ethyl-1-methyl-5-phenylbarbituric acid) through its N1-allyl modification [6] [7] [9]. The allyl moiety (–CH₂CH=CH₂) introduces potential conformational flexibility and influences electronic properties due to its unsaturated nature.
Table 1: Nomenclature and Identifiers of 1-Allyl-5-ethyl-5-phenylbarbituric Acid
Category | Identifier |
---|---|
Systematic IUPAC Name | 5-Ethyl-1-(prop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione |
Molecular Formula | C₁₅H₁₆N₂O₃ |
CAS Registry Number | 115-43-5 (Related analog: 5-Allyl-5-phenylbarbituric acid) [7] |
PubChem CID | 26520 [1] |
Other Names | 1-Allyl-5-ethyl-5-phenylbarbiturate; 5-Ethyl-1-(allyl)-5-phenylbarbituric acid |
Barbituric acid (2,4,6-(1H,3H,5H)-pyrimidinetrione) was first synthesized by Adolf von Baeyer in 1864 via the condensation of urea and malonic acid, though it lacked central nervous system (CNS) activity [6] [8] [9]. Therapeutically active derivatives emerged in the early 20th century: barbital (5,5-diethylbarbituric acid) was introduced in 1904, followed by phenobarbital (5-ethyl-5-phenylbarbituric acid) in 1912 [4] [6]. These discoveries established the structure-activity principle that substitutions at C5 govern pharmacological effects. The introduction of N1 modifications, such as methylation in mephobarbital (5-ethyl-1-methyl-5-phenylbarbituric acid), marked a significant advancement, as N1-alkylation generally enhanced lipid solubility and potency [4] [9]. The allyl substituent emerged as a particularly influential modification. Early studies indicated that replacing the C5 ethyl group in mephobarbital with an allyl group (yielding structures like 1-Allyl-5-ethyl-5-phenylbarbituric acid) could increase potency by approximately twofold [4]. This observation aligned with broader trends where unsaturated groups (allyl, propargyl) at N1 or C5 often conferred altered metabolic stability and binding characteristics compared to saturated alkyl chains [4] [9]. Over 2,500 barbiturates were synthesized in the following decades, though only ~50 saw clinical use, with N1-allyl derivatives representing a strategically important subclass for structure-activity relationship (SAR) exploration [6] [9].
1-Allyl-5-ethyl-5-phenylbarbituric acid epitomizes key strategies in barbiturate medicinal chemistry aimed at optimizing interactions with biological targets like γ-aminobutyric acid type A (GABAA) receptors. Its structure combines three pharmacophores:
Stereochemistry plays a critical role; enantiomers of closely related N1-methyl, C5-allyl phenylbarbiturates exhibit significant potency differences. For instance, the R-(−) enantiomer of a photoreactive mephobarbital analog (5-allyl-1-methyl-5-(m-trifluoromethyldiazirinylphenyl)barbituric acid) demonstrated tenfold greater anesthetic potency than its S-(+) counterpart [4]. This highlights the potential for enantioselective interactions in derivatives like 1-allyl-5-ethyl-5-phenylbarbituric acid, although specific stereochemical data for this exact compound requires further investigation.
Synthetically, this compound serves as a versatile intermediate. Its allyl group enables:
Table 2: Synthetic Pathways to Key Barbiturate Derivatives
Precursor | Reaction | Product | Significance |
---|---|---|---|
5-Ethylbarbituric Acid | Arylation (Diaryliodonium Salt) | 5-Ethyl-5-phenylbarbituric Acid (Phenobarbital) | Establishes C5-phenyl group [4] |
Phenobarbital | N1-Alkylation (Allyl Halide) | 1-Allyl-5-ethyl-5-phenylbarbituric Acid | Introduces metabolically resistant N1-allyl group [4] [9] |
5-Allyl-5-phenylbarbituric Acid | N1-Alkylation | 1-Allyl-5-allyl-5-phenylbarbituric Acid | Demonstrates combined C5/N1 allyl modification [7] |
Pharmacologically, while largely superseded clinically by benzodiazepines due to safety concerns, 1-allyl-5-ethyl-5-phenylbarbituric acid and its analogs remain vital research tools. They facilitate the study of barbiturate binding sites on GABAA receptors and related Cys-loop receptors (e.g., nicotinic acetylcholine receptors), where small structural changes dramatically alter efficacy—from anesthesia to convulsion [4] [6] [9]. Its design principles—optimizing hydrophobic substituents at C5 and exploring unsaturated N1 groups—continue to inform the development of novel CNS modulators targeting specific receptor subunits.
Table 3: Influence of Structural Modifications on Barbiturate Pharmacology
Barbiturate Core Structure | Modification | Biological Effect | Example Compound |
---|---|---|---|
5,5-Disubstituted (No N1 substituent) | 5-Ethyl, 5-Phenyl | Long-acting anticonvulsant | Phenobarbital [6] |
1,5,5-Trisubstituted | N1-Methyl, C5-Phenyl | Enhanced potency vs. 5,5-disubstituted | Mephobarbital [4] |
1,5,5-Trisubstituted | N1-Allyl, C5-Phenyl | Increased potency vs. N1-methyl analogs | 1-Allyl-5-ethyl-5-phenylbarbituric Acid [4] |
5,5-Disubstituted | C5-Ethyl, C5-(4-Methylpent-2-yl) | Convulsant activity | DMBB [4] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0